molecular formula C14H15NO4S B5918545 Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate

Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B5918545
M. Wt: 293.34 g/mol
InChI Key: LSWURHVKZSFJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of furan, thiophene, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions. For instance, the furan derivative can be synthesized through the reaction of furan-2-carboxylic acid with appropriate amines . The thiophene derivative can be prepared via cyclization reactions involving sulfur-containing precursors .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: DIBALH (Diisobutylaluminum hydride) is a preferred reagent for selective reduction.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Mechanism of Action

The mechanism by which Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate exerts its effects involves interactions with various molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activities. The ester group may also play a role in facilitating the compound’s entry into cells, where it can exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-furamido)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its combination of furan, thiophene, and ester functional groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-4-18-14(17)11-8(2)9(3)20-13(11)15-12(16)10-6-5-7-19-10/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWURHVKZSFJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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